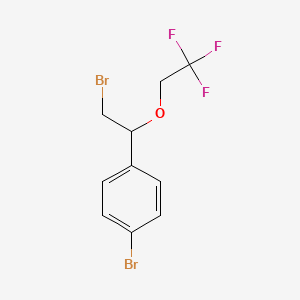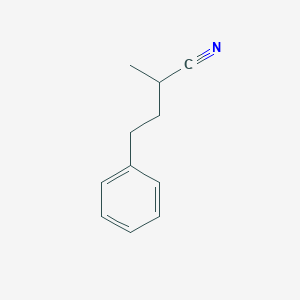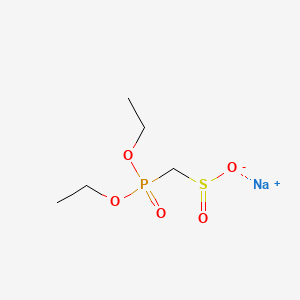
Sodium(diethoxyphosphoryl)methanesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (diethoxyphosphoryl)methanesulfinate is a chemical compound with a unique structure that includes both sulfonate and phosphoryl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (diethoxyphosphoryl)methanesulfinate typically involves the reaction of methanesulfinic acid with diethoxyphosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
CH3SO2H+(C2H5O)2PCl+NaOH→CH3SO2P(O)(OC2H5)2Na+H2O+NaCl
Industrial Production Methods
Industrial production of sodium (diethoxyphosphoryl)methanesulfinate may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Sodium (diethoxyphosphoryl)methanesulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and phosphonates.
Reduction: It can be reduced to form sulfides and phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfonates, phosphonates, sulfides, and phosphines, depending on the specific reaction conditions and reagents used.
科学研究应用
Sodium (diethoxyphosphoryl)methanesulfinate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organosulfur and organophosphorus compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonate and phosphoryl groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of sodium (diethoxyphosphoryl)methanesulfinate involves the interaction of its sulfonate and phosphoryl groups with various molecular targets. The sulfonate group can act as a nucleophile, participating in substitution reactions, while the phosphoryl group can form strong bonds with metal ions and other electrophiles. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds to sodium (diethoxyphosphoryl)methanesulfinate include:
- Sodium methanesulfinate
- Sodium ethylphosphonate
- Sodium diethylphosphinate
Uniqueness
Sodium (diethoxyphosphoryl)methanesulfinate is unique due to the presence of both sulfonate and phosphoryl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Additionally, the presence of ethoxy groups enhances its solubility and reactivity in organic solvents.
属性
分子式 |
C5H12NaO5PS |
|---|---|
分子量 |
238.18 g/mol |
IUPAC 名称 |
sodium;diethoxyphosphorylmethanesulfinate |
InChI |
InChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
IUNXKJCPIBLYEW-UHFFFAOYSA-M |
规范 SMILES |
CCOP(=O)(CS(=O)[O-])OCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


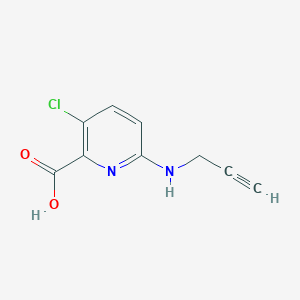
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
aminehydrochloride](/img/structure/B13621268.png)
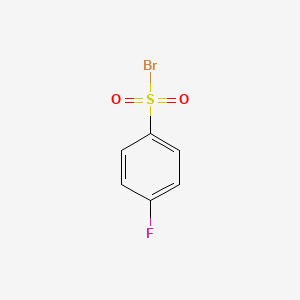
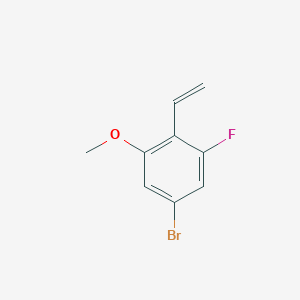
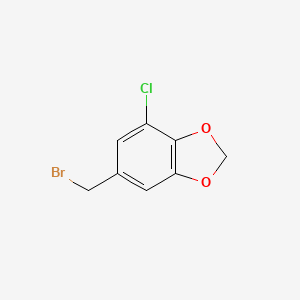
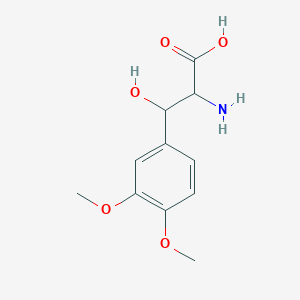
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)

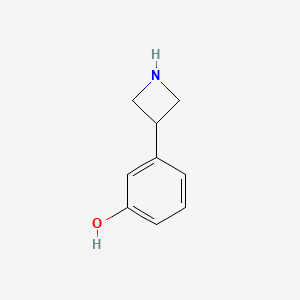
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13621311.png)
